molecular formula C5H10O3S2 B2978151 Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate CAS No. 877864-13-6

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Cat. No.: B2978151
CAS No.: 877864-13-6
M. Wt: 182.25
InChI Key: SHTCPUXJYSOEQT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is an organic compound with the molecular formula C5H10O3S2 and a molecular weight of 182.26 g/mol . It is characterized by the presence of a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate can be synthesized through the reaction of methyl mercaptoacetate with 2-hydroxyethyl disulfide. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature overnight, followed by aqueous work-up and chromatographic purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox biology. It can interact with thiol groups in proteins, affecting their structure and function. This compound can also participate in ester hydrolysis reactions, leading to the formation of carboxylic acids and alcohols .

Properties

IUPAC Name

methyl 2-(2-hydroxyethyldisulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S2/c1-8-5(7)4-10-9-3-2-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTCPUXJYSOEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877864-13-6
Record name methyl 2-[(2-hydroxyethyl)disulfanyl]acetate
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